2,2'-Dinitrobenzidine
Overview
Description
2,2'-Dinitrobenzidine is a useful research compound. Its molecular formula is C12H10N4O4 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that nitrobenzidines, including 2,2’-dinitrobenzidine, are often involved in electrochemical reactions .
Mode of Action
2,2’-Dinitrobenzidine (also known as 2,3’-DNB) undergoes an electrochemical reduction process. This process involves a single diffusion-limited irreversible polarographic wave in buffered aqueous methanol . Microcoulometric experiments indicate a transfer of ten electrons in the reduction . Cyclic voltammetric studies show direct proof for the existence of a nitroso intermediate .
Biochemical Pathways
It is known that nitrobenzenes, including 2,2’-dinitrobenzidine, can be involved in various bacterial degradation pathways .
Pharmacokinetics
The ionisation constants of 2,2’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . This could potentially impact its bioavailability.
Result of Action
The electrochemical reduction of 2,2’-dinitrobenzidine results in the formation of a nitroso intermediate .
Action Environment
The action of 2,2’-Dinitrobenzidine is influenced by the environment in which it is present. For instance, its electrochemical reduction occurs in buffered aqueous methanol . The stability and working potential range of the modified electrodes were also studied .
Biochemical Analysis
Biochemical Properties
2,2’-Dinitrobenzidine participates in various biochemical reactions. It can undergo reductive cyclization with hydrazine hydrate and Pd-C as a catalyst to form 3,8-DABCC and its 5-oxide derivative (3,8-DABCCNO) . The compound can also be reduced electrochemically, a process that involves the transfer of ten electrons and results in the formation of a nitroso intermediate .
Cellular Effects
For instance, nitrobenzene can cause oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 2,2’-Dinitrobenzidine could have similar effects due to its structural similarity to nitrobenzene.
Molecular Mechanism
The molecular mechanism of 2,2’-Dinitrobenzidine involves its reduction, which is a ten-electron process resulting in the formation of a nitroso intermediate . This process is facilitated by the presence of the nitro groups, which are electron-withdrawing and can stabilize the negative charge developed during reduction .
Properties
IUPAC Name |
4-(4-amino-2-nitrophenyl)-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXQZAKAOGYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207266 | |
Record name | 2,2'-Dinitrobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-71-0 | |
Record name | 2,2'-Dinitrobenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dinitrobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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